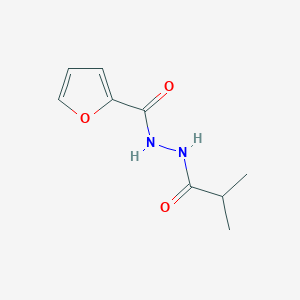
N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide, commonly known as diclosulam, is a herbicide that belongs to the sulfonylurea family. It was first discovered by Dow AgroSciences in 1993 and was introduced to the market in 2005. Diclosulam is known for its broad-spectrum activity against a wide range of weeds, including difficult-to-control species such as marestail, waterhemp, and Palmer amaranth.
作用机制
The herbicidal activity of diclosulam is due to its ability to inhibit the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diclosulam has been shown to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, and care should be taken to prevent contamination of water sources during its application.
实验室实验的优点和局限性
Diclosulam is a useful tool for studying the biosynthesis of branched-chain amino acids in plants and the impact of ALS inhibition on plant growth and development. However, its effectiveness can be affected by environmental factors such as temperature, soil moisture, and pH.
未来方向
There are several areas of research that are currently being explored with regards to diclosulam. These include:
1. Development of new formulations that improve the efficacy and safety of diclosulam.
2. Investigation of the impact of diclosulam on non-target organisms, including soil microorganisms and beneficial insects.
3. Study of the potential for diclosulam to be used in combination with other herbicides to improve weed control and reduce the risk of resistance.
4. Exploration of the potential for diclosulam to be used in sustainable agriculture practices, such as conservation tillage and cover cropping.
In conclusion, diclosulam is a herbicide that has been extensively studied for its herbicidal properties and its potential use in agriculture. Its mechanism of action involves the inhibition of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. Diclosulam has a low toxicity to mammals and birds, but can be toxic to aquatic organisms. Future research is focused on improving the efficacy and safety of diclosulam, investigating its impact on non-target organisms, and exploring its potential for use in sustainable agriculture practices.
合成方法
The synthesis of diclosulam involves a multi-step process that starts with the reaction of 3,4-dichloroaniline with 3-methylphenol to form 3,4-dichloro-2-(3-methylphenoxy)aniline. This intermediate is then reacted with chloroacetyl chloride to form N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide.
科学研究应用
Diclosulam has been extensively studied for its herbicidal properties and its potential use in agriculture. It has been shown to be effective against a wide range of weeds, including those that are resistant to other herbicides. Diclosulam has also been studied for its impact on soil microbial communities and its potential to affect soil health.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-3-2-4-12(7-10)20-9-15(19)18-11-5-6-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPPHENAOIUVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)



